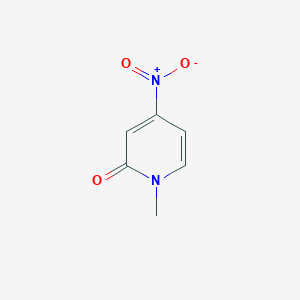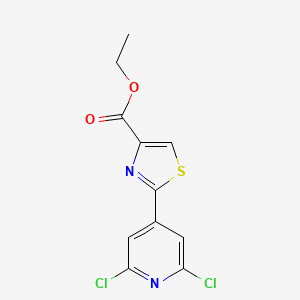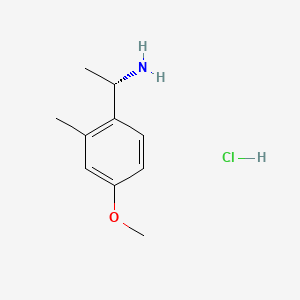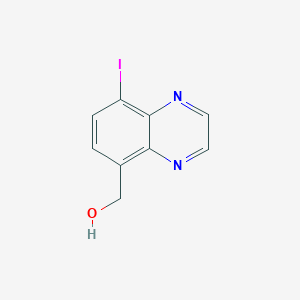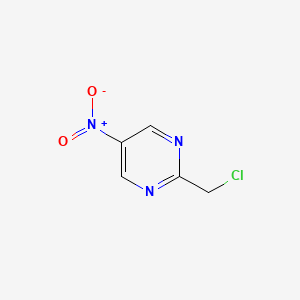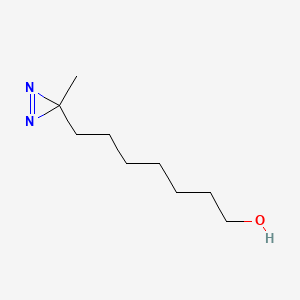
7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol typically involves the formation of the diazirine ring followed by the attachment of the heptanol chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other additives to facilitate the formation of the diazirine ring.
Industrial Production Methods
Industrial production of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazirine ring can be reduced to form a diaziridine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may require the use of halogenating agents or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield heptanal or heptanone, while reduction of the diazirine ring can produce diaziridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol has several scientific research applications, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Medicine: Potential use in drug discovery and development as a tool for identifying target molecules and pathways.
Industry: Utilized in the development of new materials and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol involves the formation of covalent bonds with target molecules upon activation by light or other stimuli. The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate that can insert into nearby chemical bonds. This allows the compound to form stable covalent linkages with target molecules, making it useful for studying molecular interactions and identifying binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
Uniqueness
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol is unique due to its specific structure, which combines a diazirine ring with a heptanol chain. This combination allows for unique reactivity and applications, particularly in the field of photoaffinity labeling and cross-linking studies. The presence of the hydroxyl group also provides additional functionalization options, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
7-(3-methyldiazirin-3-yl)heptan-1-ol |
InChI |
InChI=1S/C9H18N2O/c1-9(10-11-9)7-5-3-2-4-6-8-12/h12H,2-8H2,1H3 |
InChI-Schlüssel |
VHHKXTDSPXPSHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


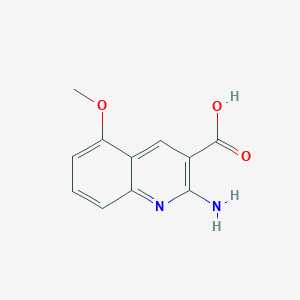
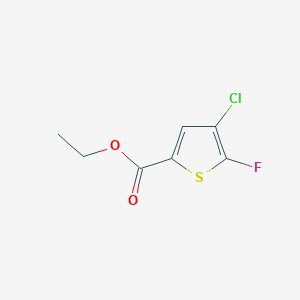
![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)
![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)
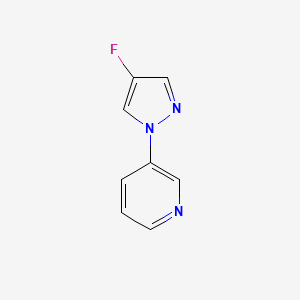

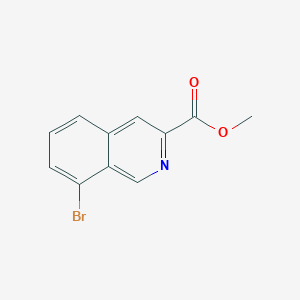
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
